Ethyl 4-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}piperidine-1-carboxylate
Description
Ethyl 4-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}piperidine-1-carboxylate is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with ethyl and methyl groups at the 1- and 7-positions, respectively. The 3-position is functionalized with a carbonylamino linker connected to a piperidine ring, which is further esterified at the 1-position with an ethyl carboxylate group.
The compound’s synthesis likely follows multi-step protocols involving Gould–Jacobs cyclization for the naphthyridine core, followed by N-alkylation and coupling reactions to introduce the piperidine-carboxylate moiety . Crystallographic characterization (e.g., via SHELX software ) and spectroscopic methods (NMR, IR, mass spectrometry) are critical for structural confirmation .
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-4-23-12-16(17(25)15-7-6-13(3)21-18(15)23)19(26)22-14-8-10-24(11-9-14)20(27)28-5-2/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVUPKPHJULCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}piperidine-1-carboxylate typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of reactions starting from simple aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the naphthyridine core.
Esterification and Amidation: The final steps involve esterification and amidation reactions to introduce the ethyl ester and amide functional groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the naphthyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-{[(1-ethyl-7-methyl-4-oxo-1
Biological Activity
Ethyl 4-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C(=O)OCC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Molecular Targets:
- DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and transcription in bacteria. The compound may inhibit these enzymes, leading to disruptions in DNA synthesis and ultimately bacterial cell death.
In Cancer Cells:
The compound may interfere with cell division and induce apoptosis through similar mechanisms involving DNA interaction.
Antimicrobial Activity
Research indicates that compounds within the naphthyridine family exhibit significant antimicrobial properties. Studies have demonstrated that this compound displays activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These findings suggest that the compound's efficacy may be comparable to standard antibiotics used in clinical settings.
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial activity of various naphthyridine derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone comparable to that of established antibiotics like ampicillin and ciprofloxacin .
Case Study 2: Anticancer Potential
A separate investigation into the anticancer properties of naphthyridine derivatives highlighted the potential of Ethyl 4-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-y)carbonyl]amino}piperidine as a viable candidate for further development. The compound was shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Impact of Structural Variations on Properties
Substituents on the Naphthyridine Core
- Fluorine/Chlorine Substituents (e.g., ): Increase lipophilicity, enhancing membrane permeability and antimicrobial efficacy.
- Piperazine/Morpholine Moieties (e.g., ): Piperazine derivatives may target neurotransmitter receptors (e.g., serotonin/dopamine), while morpholine improves metabolic stability.
Linker and Functional Groups Carboxylate vs. Carboxylic Acid (e.g., ): Ethyl esters (carboxylate) improve bioavailability compared to carboxylic acids, which may ionize at physiological pH.
Heterocyclic Hybrids (e.g., ): Hybrid structures (e.g., tetrahydropyrazolopyridine) expand interaction sites for multi-target therapies.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of POCl₃ in DMF to activate carbonyl groups for nucleophilic substitution (e.g., amide bond formation between the 1,8-naphthyridine core and piperidine moiety) .
- Temperature control : Reactions often require heating to 80–100°C for 6–24 hours, with cooling steps to precipitate products .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) is critical for isolating high-purity yields .
Optimization strategies : Adjust solvent polarity, reagent stoichiometry, and reaction time to minimize side products like unreacted intermediates or hydrolysis byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify proton environments (e.g., naphthyridine aromatic protons at δ 8.1–8.9 ppm, piperidine methylene groups at δ 3.2–4.5 ppm) and confirm substitution patterns .
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of ethyl or carboxylate groups) .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?
- Software tools : SHELX and WinGX are widely used for small-molecule crystallography. SHELXL refines atomic coordinates, while ORTEP-3 generates 3D visualizations .
- Validation metrics : Analyze R-factors (<5%) and electron density maps to confirm bond lengths/angles and rule out disorder .
Advanced Research Questions
Q. How can computational methods complement experimental data in studying this compound’s reactivity?
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the 1,8-naphthyridine carbonyl group) and transition states .
- Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) by simulating ligand-protein interactions .
- Solvent effects : Use COSMO-RS models to optimize reaction solvents (e.g., DMF vs. acetonitrile) for solubility and stability .
Q. What strategies address contradictions in reaction yields or spectral data across studies?
- Reproducibility checks : Validate synthetic protocols (e.g., reagent purity, inert atmosphere) to rule out moisture-sensitive side reactions .
- Cross-technique validation : Compare NMR data with X-ray crystallography to resolve ambiguities in stereochemistry .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track reaction pathways and confirm intermediate structures .
Q. How can derivatives of this compound be designed to enhance bioactivity or stability?
- Functional group substitution : Replace the ethyl carboxylate with tert-butyl groups to improve metabolic stability .
- Heterocyclic modifications : Introduce pyridine or piperazine moieties at the 7-position of the naphthyridine core to modulate electronic properties .
- Prodrug strategies : Convert the carboxylate to ester prodrugs for enhanced bioavailability .
Q. What are the challenges in analyzing tautomeric equilibria or hydrate formation in this compound?
- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomers (e.g., keto-enol forms) .
- X-ray crystallography : Resolve hydrate structures (e.g., water molecules hydrogen-bonded to carbonyl groups) .
- pH studies : Adjust solution pH to stabilize specific tautomers and quantify equilibrium constants .
Methodological Recommendations
- Crystallographic refinement : Use SHELXL’s restraints for disordered atoms and twin refinement for challenging datasets .
- Reaction monitoring : Employ in-situ IR or HPLC to track intermediates during synthesis .
- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
